[(1S,2S)-2-(3-Fluorophenyl)cyclopropyl]methanamine HCl
Description
[(1S,2S)-2-(3-Fluorophenyl)cyclopropyl]methanamine HCl is a chiral cyclopropane derivative featuring a 3-fluorophenyl substituent on the cyclopropane ring and a primary amine group. The stereochemistry (1S,2S) is critical for activity, as enantiomeric pairs often exhibit divergent biological profiles .
Properties
Molecular Formula |
C10H13ClFN |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
[(1S,2S)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-3-1-2-7(4-9)10-5-8(10)6-12;/h1-4,8,10H,5-6,12H2;1H/t8-,10-;/m1./s1 |
InChI Key |
AXSMTSASKAIQRQ-GHXDPTCOSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C2=CC(=CC=C2)F)CN.Cl |
Canonical SMILES |
C1C(C1C2=CC(=CC=C2)F)CN.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substitutional Variations
Table 1: Key Structural Differences Among Cyclopropane Derivatives
Key Observations :
- Fluorine Position : The 3-fluorophenyl substituent in the target compound contrasts with 2- or 5-fluoro analogs. Substitution at the 3-position may alter steric and electronic interactions with receptors compared to 2-fluoro (e.g., increased steric hindrance) or 5-fluoro (e.g., altered π-stacking) .
- Amine Modifications : Secondary amines (e.g., N-benzyl in ) show reduced basal activity at 5-HT2C receptors compared to primary amines, suggesting the target compound’s primary amine may favor receptor activation .
Physicochemical Properties
Table 2: Molecular Weight and Spectral Data
Key Observations :
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